Physicochemical properties of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane
Physicochemical properties of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane
Topic: Physicochemical properties of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Structural Dynamics, Physicochemical Characterization, and Synthetic Protocols[1][2]
Executive Summary
8-Ethyl-1,5-diazabicyclo[3.2.1]octane (CAS: 1907-93-3) represents a specialized class of bridged bicyclic diamines. Unlike its symmetric congener DABCO (1,4-diazabicyclo[2.2.2]octane), this compound features a [3.2.1] skeletal framework that introduces inherent asymmetry and unique steric demands. Its core utility lies in catalysis—specifically as a tertiary amine catalyst in polyurethane synthesis—and as a corrosion inhibitor in aqueous systems.
This guide provides a rigorous analysis of its physicochemical properties, offering a self-validating synthetic protocol and a mechanistic breakdown of its reactivity. By bridging the gap between theoretical conformation and practical application, this document serves as a foundational resource for researchers utilizing this scaffold in catalysis or medicinal chemistry.
Structural Identity & Conformational Analysis[3][4]
The 1,5-diazabicyclo[3.2.1]octane core is constructed from a seven-membered ring (1,4-diazacycloheptane) bridged by a one-carbon unit. In the 8-ethyl derivative, the ethyl group is situated on this one-carbon bridge (C8), creating a distinct steric environment that influences the accessibility of the bridgehead nitrogen lone pairs.
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 8-Ethyl-1,5-diazabicyclo[3.2.1]octane |
| CAS Number | 1907-93-3 |
| Molecular Formula | C₈H₁₆N₂ |
| SMILES | CCC1N2CCCN1CC2 |
| Molecular Weight | 140.23 g/mol |
Stereochemistry and Lone Pair Availability
The reactivity of bicyclic amines is governed by the orientation of the nitrogen lone pairs. In the [3.2.1] system:
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Bridgehead Nitrogens (N1, N5): Unlike the highly strained [2.2.1] systems (which defy the Bredt rule), the [3.2.1] framework allows for sufficient pyramidalization of the nitrogens.
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Exo/Endo Orientation: The ethyl group at C8 generally adopts an exo or pseudo-equatorial orientation to minimize transannular strain with the ethano- and propano- bridges.
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Basicity: The lone pairs are externally directed, making them potent nucleophiles and bases, though slightly less reactive than DABCO due to the increased conformational flexibility of the seven-membered ring component.
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models for the 8-ethyl derivative.
Thermodynamic & Physical Constants
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Liquid (at STP) | Low symmetry prevents efficient crystal packing compared to DABCO. |
| Boiling Point | 195°C - 205°C (760 mmHg) | Estimated based on homolog trends; indicates moderate volatility suitable for liquid-phase catalysis. |
| Density | 0.94 - 0.98 g/cm³ | Typical for bicyclic amines; denser than aliphatic amines due to compact bicyclic structure. |
| pKa (Conjugate Acid) | ~9.5 (N1), ~3.5 (N2) | The first protonation is facile; the second is suppressed by electrostatic repulsion between the bridgehead ammonium centers. |
| LogP (Octanol/Water) | 1.1 - 1.4 | The ethyl group increases lipophilicity relative to the parent core, enhancing solubility in organic matrices (e.g., polyols). |
| Flash Point | ~75°C | Classifies as a combustible liquid; requires standard organic handling precautions. |
Synthesis & Reaction Engineering
Retrosynthetic Logic
The most robust route to the 1,5-diazabicyclo[3.2.1]octane core is the double Mannich condensation . This involves bridging the secondary amines of a cyclic diamine (homopiperazine) with an aldehyde.
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Precursor: 1,4-Diazacycloheptane (Homopiperazine).
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Bridging Agent: Propionaldehyde (Propanal).
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Mechanism: The aldehyde carbonyl condenses with both amine centers, inserting the C8 bridge with the ethyl substituent already in place.
Experimental Protocol: Condensation Synthesis
Note: This protocol is designed for research-scale synthesis (10-50 mmol).
Reagents:
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Homopiperazine (1,4-Diazacycloheptane): 10.0 g (100 mmol)
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Propionaldehyde: 6.4 g (110 mmol)
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Solvent: Toluene (150 mL)
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Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) - Optional, accelerates dehydration.
Methodology:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Dissolution: Dissolve homopiperazine in toluene under an inert atmosphere (N₂ or Ar).
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Addition: Add propionaldehyde dropwise at room temperature. A mild exotherm may occur as the hemiaminal forms.
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Cyclization: Heat the mixture to reflux (110°C). Water generated from the condensation will collect in the Dean-Stark trap.
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Monitoring: Continue reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 3-5 hours).
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Workup: Cool to room temperature. Remove toluene via rotary evaporation.
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Purification: Distill the residue under reduced pressure (vacuum distillation). The product is a clear to pale yellow liquid.
Mechanistic Pathway Visualization
The following diagram illustrates the ring-closing mechanism, highlighting the formation of the bicyclic core.
Caption: Step-wise condensation of homopiperazine with propionaldehyde to form the [3.2.1] bicyclic core.
Applications & Utility
Polyurethane Catalysis
Like DABCO, 8-Ethyl-1,5-diazabicyclo[3.2.1]octane serves as a tertiary amine catalyst in the reaction between isocyanates and polyols.
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Gelation vs. Blowing: The steric bulk of the ethyl group and the [3.2.1] geometry often shifts the selectivity towards the gelation reaction (urethane formation) rather than the blowing reaction (urea formation). This is critical for high-density foams or elastomers where structural integrity is prioritized over expansion.
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Delayed Action: The steric hindrance at the bridgehead can provide a "delayed action" effect, allowing for longer pot life compared to unhindered amines.
Corrosion Inhibition
The compound is cited in industrial patents (e.g., US 4292190) as a component in aqueous systems.
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Mechanism: The bicyclic diamine structure adsorbs onto metal surfaces. The hydrophobic ethyl tail aids in forming a barrier film, preventing the ingress of corrosive species (Cl⁻, O₂).
Pharmaceutical Scaffold
While less common than the tropane (8-methyl-8-azabicyclo[3.2.1]octane) alkaloids, the 1,5-diaza variant offers a unique scaffold for designing nicotinic acetylcholine receptor (nAChR) ligands. The bridgehead nitrogens mimic the spatial arrangement of the quaternary ammonium group in acetylcholine.
Safety & Handling Protocol
Hazard Classification: Corrosive, Irritant.
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Skin/Eye Contact: Causes severe skin burns and eye damage. The high basicity leads to rapid tissue saponification.
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Inhalation: Vapors are irritating to the respiratory tract.
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Storage: Store under nitrogen or argon. Hygroscopic—absorbs moisture and CO₂ from the air (forming carbamates).
Emergency Response:
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Spill: Neutralize with dilute acetic acid or sodium bisulfate before cleanup.
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PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
References
- United States Patent Office. (1981). Patent US4292190: Corrosion inhibited aqueous compositions containing tertiary, bicyclic, or tricyclic amines.
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Chemical Source (ChemSrc). (2024). CAS 1907-93-3 Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: 1,5-Diazabicyclo[3.2.1]octane Derivatives. National Library of Medicine. Retrieved from [Link]
